molecular formula C5H2ClF3S B6597724 2-chloro-5-(trifluoromethyl)thiophene CAS No. 143469-21-0

2-chloro-5-(trifluoromethyl)thiophene

Cat. No.: B6597724
CAS No.: 143469-21-0
M. Wt: 186.58 g/mol
InChI Key: NCAHHLZLBJDFMP-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)thiophene is a halogenated thiophene derivative featuring a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is structurally significant due to its electron-withdrawing substituents, which modulate its electronic properties and reactivity. It is synthesized via methods such as diazotization and coupling reactions, as demonstrated in the preparation of 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, where 2-chloro-5-trifluoromethyl-aniline reacts with 2-acetylthiophene under acidic conditions . The molecule adopts a non-planar conformation, with a dihedral angle of 54.37° between the thiophene and aryl rings, and exhibits hydrogen bonding and C–Cl···π interactions in its crystal structure .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3S/c6-4-2-1-3(10-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAHHLZLBJDFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143469-21-0
Record name 2-chloro-5-(trifluoromethyl)thiophene
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Preparation Methods

Chlorination Conditions

  • Chlorinating agents : Gaseous chlorine (Cl₂) is commonly used, with molar ratios of Cl₂ to thiophene derivatives ranging from 4:1 to 0.9:1 to avoid over-chlorination.

  • Temperature control : Reactions are conducted between -10°C and 30°C to suppress side reactions. Elevated temperatures (>300°C) in vapor-phase systems enable selective chlorination but require UV irradiation or radical initiators.

  • Solvents : Non-polar solvents like carbon tetrachloride or chlorobenzene stabilize intermediates and improve selectivity.

Trifluoromethylation

  • Reagents : Trifluoroacetic anhydride (TFAA) or trifluoromethyl halides (CF₃X) are employed, often with Lewis acids (e.g., AlCl₃) to activate the thiophene ring.

  • Challenges : Competing side reactions at the 3- and 4-positions necessitate careful stoichiometric control.

Table 1: Halogenation Method Parameters

ParameterRange/DetailsSource
Cl₂:Substrate ratio0.9:1 to 4:1
Reaction temperature-10°C to 30°C (liquid phase)
300°C–450°C (vapor phase)
Solvent systemCCl₄, chlorobenzene, dichloromethane
Yield43–87% (varies with purification)

Cyclization of Pre-Functionalized Precursors

This approach constructs the thiophene ring from linear precursors containing pre-installed chlorine and trifluoromethyl groups, enabling precise regiocontrol.

Sulfur-Containing Precursors

  • Starting materials : Dithiols or mercaptoacetates react with α,β-unsaturated carbonyl compounds bearing Cl and CF₃ groups.

  • Cyclization conditions : Basic media (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–100°C .

Halogenated Hydrocarbons

  • Example : 2-Chloro-1,1,1-trifluoropropane reacts with sulfur donors under acidic conditions to form the thiophene core.

  • Advantage : Avoids handling gaseous chlorine but requires high-purity starting materials.

Table 2: Cyclization Method Parameters

ParameterRange/DetailsSource
Cyclization solventDMF, DMSO, acetonitrile
Temperature60°C–100°C
CatalystNone or mild bases (e.g., K₂CO₃)
Yield50–71% (after crystallization)

Transition Metal-Catalyzed Coupling Reactions

Palladium- or nickel-catalyzed cross-coupling allows modular assembly of the thiophene ring from halogenated and trifluoromethylated fragments.

Suzuki-Miyaura Coupling

  • Components : 2-Chlorothiophene boronic acid couples with trifluoromethylated aryl halides using Pd(PPh₃)₄.

  • Conditions : Aqueous NaOH, toluene/ethanol mixtures at 80–100°C .

Ullmann-Type Coupling

  • Catalyst : CuI with 1,10-phenanthroline ligands enables C–Cl bond activation for trifluoromethyl group insertion.

  • Limitations : Requires stoichiometric copper and elevated temperatures (>120°C).

Table 3: Coupling Reaction Parameters

ParameterRange/DetailsSource
Catalyst systemPd(PPh₃)₄, CuI/phenanthroline
SolventToluene, DMF, ethanol/water
Temperature80°C–120°C
Yield60–75% (GC purity >90%)

Comparative Analysis and Industrial Considerations

Efficiency and Scalability

  • Halogenation : High scalability but generates hazardous waste (e.g., Cl₂ gas, chlorinated solvents).

  • Cyclization : Suitable for small-scale synthesis with fewer safety risks.

  • Coupling : Modular but cost-prohibitive due to precious metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Scientific Research Applications

2-chloro-5-(trifluoromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2-Chloro-5-methylthiophene (CAS 17249-82-0)
  • Substituents : Chlorine (2-position) and methyl (-CH₃, 5-position).
  • Key Differences : The methyl group is less electron-withdrawing than -CF₃, leading to higher electron density in the thiophene ring. This increases reactivity in electrophilic substitution reactions compared to the trifluoromethyl analogue.
2-Chloro-3-hexyl-5-(trifluoromethyl)thiophene
  • Substituents : Chlorine (2-position), hexyl chain (3-position), and -CF₃ (5-position).
  • Key Differences: The hexyl group enhances solubility in non-polar solvents, making this derivative suitable for applications in organic electronics. The steric bulk of the hexyl chain also reduces crystallinity compared to the parent compound .
4-(2-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
  • Substituents : Chlorophenyl, chlorosulfonyl, and -CF₃ groups.
  • Key Differences : The addition of a chlorosulfonyl group and ester functionality increases reactivity in nucleophilic substitution and hydrolysis reactions. This compound is used in agrochemical synthesis .
2-Chloro-5-(trifluoromethyl)pyridine
  • Substituents : Chlorine and -CF₃ on a pyridine ring.
  • Key Differences : Replacing the thiophene with a pyridine ring introduces nitrogen-based basicity, altering electronic properties and enabling coordination chemistry. Pyridine derivatives are prevalent in pharmaceuticals and ligands .

Electronic and Reactivity Comparisons

Compound Substituents Aromatic System Electron Effects Reactivity Highlights
2-Chloro-5-(trifluoromethyl)thiophene Cl, -CF₃ Thiophene Strong electron-withdrawing Susceptible to cross-coupling reactions
2-Chloro-5-methylthiophene Cl, -CH₃ Thiophene Moderate electron-withdrawing Faster electrophilic substitution
2-Chloro-5-(trifluoromethyl)pyridine Cl, -CF₃ Pyridine Electron-deficient due to N Base-catalyzed reactions, metal binding
Thieno[3,2-b]thiophene derivatives Phenyl, -CF₃O Fused thiophene Extended π-conjugation High thermal stability (TGA >300°C)

Application-Based Comparisons

Pharmaceuticals
  • This compound : Serves as a precursor in bioactive molecules, such as Thiophene fentanyl hydrochloride, a potent opioid .
  • Thieno[3,2-b]thiophene derivatives: Exhibit p-type semiconductor behavior, useful in organic electronics rather than direct pharmaceutical use .
Agrochemicals
  • Herbicides: Derivatives like tiafenacil incorporate the this compound moiety for enhanced herbicidal activity via inhibition of protoporphyrinogen oxidase .
Materials Science
  • Chlorine-functionalized thiophenes : Hexyl-substituted variants (e.g., 2-Chloro-3-hexyl-5-(trifluoromethyl)thiophene) are used in organic semiconductors due to improved solubility and charge transport .

Biological Activity

2-Chloro-5-(trifluoromethyl)thiophene is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a thiophene ring substituted with chlorine and trifluoromethyl groups. This configuration enhances its lipophilicity and biological activity. The molecular formula is C5H3ClF3SC_5H_3ClF_3S, with a molecular weight of approximately 202.6 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the production of pro-inflammatory mediators .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .
  • Modulation of Gene Expression : The compound may influence gene expression related to inflammation and apoptosis, as indicated by its effects on cytokine levels in cellular models .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Model Concentration Effect Reference
COX InhibitionIn vitro10 µMIC50 = 29.2 µM
Antimicrobial ActivityBacterial strainsVariesSignificant reduction in growth
Cytokine ModulationTHP-1 monocytes10 µMReduced TNF-α and IL-8 expression

Case Studies

  • Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of thiophene derivatives, including this compound, in a mouse model of acute lung injury. The compound was able to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Studies : Another study assessed the antimicrobial efficacy of various thiophene derivatives against common pathogens. This compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Gene Expression Modulation : Research involving THP-1 monocytes showed that treatment with this compound resulted in downregulation of pro-inflammatory genes following LPS stimulation. This suggests a mechanism through which the compound may exert its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-5-(trifluoromethyl)thiophene?

  • Methodological Answer : The synthesis requires careful control of temperature, solvent polarity, and reaction time. For halogenated thiophenes, solvents like dichloromethane or acetonitrile are preferred due to their ability to dissolve aromatic reactants and stabilize intermediates . Chlorination at the 2-position often involves electrophilic substitution, while trifluoromethylation may require metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts). Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate high-purity product .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and electronic effects. The deshielding of protons adjacent to electron-withdrawing groups (e.g., -Cl, -CF3_3) confirms substitution patterns .
  • IR : Peaks at ~700 cm1^{-1} (C-Cl stretch) and ~1100 cm1^{-1} (C-F stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 216.6 g/mol) and isotopic patterns for Cl and F .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles between the thiophene ring and substituents, critical for understanding electronic conjugation. For example, in the derivative 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, the thiophene and phenyl rings form a dihedral angle of 54.37°, influencing π-π stacking and intermolecular interactions . Disorder in substituents (e.g., CF3_3 groups) is resolved using occupancy refinement and anisotropic displacement parameters .

Q. What strategies address contradictory reactivity data in trifluoromethylthiophene derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 5-position, while non-polar solvents favor electrophilic pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites, reconciling experimental discrepancies in regioselectivity .
  • Control Experiments : Isotopic labeling (e.g., 18O^{18}\text{O} in oxidation reactions) tracks mechanistic pathways .

Q. How do electronic effects of -Cl and -CF3_3 groups influence biological activity?

  • Methodological Answer : The electron-withdrawing -Cl and -CF3_3 groups reduce electron density on the thiophene ring, enhancing binding to electrophilic biological targets (e.g., enzyme active sites). In vitro assays with kinase inhibitors show IC50_{50} values correlated with Hammett σ constants (σCl_{Cl} = 0.23, σCF3_{CF3} = 0.54), validating structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(trifluoromethyl)thiophene
Reactant of Route 2
2-chloro-5-(trifluoromethyl)thiophene

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